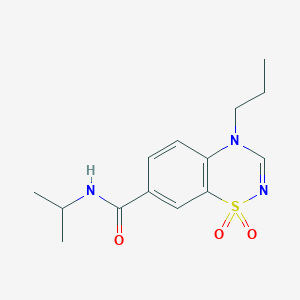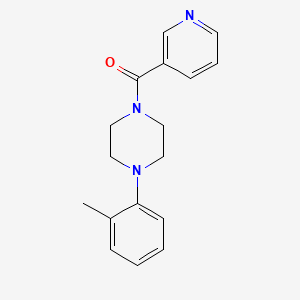![molecular formula C23H25N3O2 B5053117 3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide](/img/structure/B5053117.png)
3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring, an isoquinoline moiety, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole ring, followed by the formation of the isoquinoline moiety, and finally the coupling of these intermediates with the propanamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the isoquinoline moiety.
Reduction: Reduction reactions can be performed on the amide group or other reducible functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxazole N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets. The oxazole and isoquinoline moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methylphenyl)-5-(methylthio)-1,3-oxazol-4-yl(triphenyl)phosphonium iodide
- 4-(4-chlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is unique due to its combination of an oxazole ring, an isoquinoline moiety, and a propanamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-2-4-18(5-3-17)6-9-23(27)24-21-8-7-19-10-12-26(15-20(19)14-21)16-22-11-13-28-25-22/h2-5,7-8,11,13-14H,6,9-10,12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMDLDAEGERHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)CC4=NOC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[Benzyl(butyl)amino]methyl]-2-ethoxyphenol](/img/structure/B5053035.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5053046.png)
![(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one](/img/structure/B5053054.png)


![2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5053093.png)
![3-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5053097.png)

![3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5053111.png)


![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)
![Methyl 2-({5-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)acetate](/img/structure/B5053145.png)
